![molecular formula C15H21N3 B5288213 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine](/img/structure/B5288213.png)
1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine
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Overview
Description
1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with cyclohexylmethyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine involves its interaction with molecular targets and pathways within cells. The benzimidazole core can mimic the properties of DNA bases, allowing it to interfere with nucleic acid synthesis and function . This interference can lead to the inhibition of cell proliferation and the induction of cell death in cancer cells. Additionally, the compound’s ability to induce oxidative stress in parasites contributes to its antiparasitic activity .
Comparison with Similar Compounds
1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine can be compared with other benzimidazole derivatives, such as:
Albendazole: A widely used antiparasitic drug with a similar benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-cyclohexylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUWTEPLOKGCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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